

An In-Depth Technical Guide to 7-(Bromomethyl)pentadecane (CAS: 52997-43-0)

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Compound of Interest

Compound Name: 7-(Bromomethyl)pentadecane

Cat. No.: B1342180

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This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on **7-(Bromomethyl)pentadecane**. It delves into its core physicochemical properties, reactivity, synthesis, and applications, providing the necessary insights for its effective utilization in a laboratory and industrial context.

Core Identity and Physicochemical Profile

7-(Bromomethyl)pentadecane, also known by synonyms such as 1-Bromo-2-hexyldecane and 2-Hexyldecyl bromide, is a branched alkyl halide.^{[1][2][3]} Its structure features a fifteen-carbon backbone with a reactive bromomethyl group at the seventh position, making it a valuable intermediate in organic synthesis.^[2] The long, branched alkyl chain imparts significant steric bulk and hydrophobic character, which can be strategically used to modify the solubility and physical properties of target molecules.^{[2][3]}

The key physicochemical properties are summarized below, providing a foundational understanding of its behavior and handling requirements.

Property	Value	Source(s)
CAS Number	52997-43-0	[1][4]
Molecular Formula	C ₁₆ H ₃₃ Br	[1][3][4]
Molecular Weight	305.34 g/mol	[1][3][4]
Appearance	Colorless to light yellow clear liquid	[2][5]
Boiling Point	341.1 ± 10.0 °C at 760 Torr	[3][5]
Density	0.997 ± 0.06 g/cm ³ (at 20 °C)	[3][5]
Flash Point	107.6 ± 11.0 °C	[3][5]
Refractive Index	1.4600 - 1.4640	[3][5]
Solubility	Hydrophobic; soluble in organic solvents, poorly soluble in water	[2]

These properties, particularly the high boiling point and flash point, indicate that the compound is manageable under standard laboratory conditions, though its combustible nature requires appropriate precautions. Its hydrophobicity is a direct result of the long C16 hydrocarbon chain and is a critical consideration for solvent selection in reaction design.[2]

Reactivity and Mechanistic Pathways

The synthetic utility of **7-(Bromomethyl)pentadecane** is dominated by the reactivity of the primary alkyl bromide functional group. The carbon-bromine bond is polarized, rendering the methylene carbon electrophilic and susceptible to attack by a wide range of nucleophiles. Bromine's effectiveness as a leaving group facilitates these reactions.

Primary Reaction: Nucleophilic Substitution (S_N2)

The principal reaction pathway is the bimolecular nucleophilic substitution (S_N2) mechanism.[2] This reaction is stereospecific, proceeding with an inversion of configuration if the carbon were chiral, and is highly reliable for primary halides like this one.[6] The large steric hindrance from

the branched alkyl chains does not significantly impede the approach to the $-CH_2Br$ group, allowing for efficient substitution.

This pathway is the cornerstone of its function as an alkylating agent, enabling the covalent attachment of the 2-hexyldecyl moiety to various substrates. Common nucleophiles include:

- Amines: To form secondary or tertiary amines.
- Alkoxides/Phenoxides: To form ethers.
- Thiolates: To form thioethers.
- Cyanide: For nitrile synthesis and subsequent elaboration.
- Azide: To introduce the azido group, a precursor to amines or for use in "click" chemistry.

General S_N2 reaction pathway for **7-(Bromomethyl)pentadecane**.

Synthesis Protocol: A Self-Validating Approach

The synthesis of **7-(Bromomethyl)pentadecane** is typically achieved via the bromination of 2-hexyldecanol. A common and effective method is the Appel reaction, which converts the alcohol to the corresponding bromide with high fidelity.

Detailed Experimental Protocol: Appel Reaction

This protocol ensures high conversion by using triphenylphosphine and tetrabromomethane, which generate the reactive phosphonium bromide species in situ.

- Inert Atmosphere Setup: Assemble a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure the glassware is thoroughly dried to prevent side reactions.
- Reagent Preparation:
 - In the flask, dissolve triphenylphosphine (1.4 eq.) in anhydrous dichloromethane (DCM).
 - In the dropping funnel, prepare a solution of 2-hexyldecanol (1.0 eq.) and tetrabromomethane (CBr_4 , 1.3 eq.) in anhydrous DCM.^[7]

- Reaction Execution:
 - Cool the triphenylphosphine solution to 0°C using an ice bath.
 - Add the solution from the dropping funnel to the flask dropwise over 30-60 minutes, maintaining the temperature at 0°C.[7] The causality here is critical: slow addition prevents an exothermic runaway and minimizes byproduct formation.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[7]
- Workup and Purification:
 - Monitor the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
 - Upon completion, pour the reaction mixture into a larger volume of a non-polar solvent like heptane or hexane to precipitate the triphenylphosphine oxide byproduct.[7]
 - Filter the mixture to remove the solid byproduct.
 - Concentrate the filtrate under reduced pressure.
 - Purify the resulting crude oil via column chromatography on silica gel to yield the pure **7-(Bromomethyl)pentadecane**. [7]

Workflow for the synthesis of **7-(Bromomethyl)pentadecane**.

Applications in Drug Development and Materials Science

The unique structure of **7-(Bromomethyl)pentadecane** makes it a strategic building block in several advanced applications.

- Organic Synthesis: It is primarily used as a versatile intermediate and alkylating agent to introduce the bulky, solubility-enhancing 2-hexyldecyl group.[3][4][5] This is crucial in synthesizing complex organic molecules for pharmaceuticals and agrochemicals.[3]

- **Materials Science:** The 2-hexyldecyl group is widely used to improve the processability and solubility of conjugated polymers for organic electronics.^[3] It helps disrupt intermolecular packing, making materials more soluble in common organic solvents for device fabrication. There is specific mention of its use as an acceptor in organic photovoltaic devices.^[2] It is also a precursor for surfactants and other specialty polymers.^[3]
- **Pharmaceutical Research:** In drug development, attaching the 2-hexyldecyl chain can modify a drug candidate's lipophilicity, which in turn affects its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). It is also used as an intermediate in the synthesis of specific pharmaceuticals.^[3]

Safety, Handling, and Storage

Proper handling of **7-(Bromomethyl)pentadecane** is essential to ensure laboratory safety. It is classified as an irritant and requires careful management.

GHS Hazard Information:

- Pictogram: GHS07 (Exclamation Mark)
- Signal Word: Warning
- Hazard Statements:
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - Some sources also note H317 (May cause an allergic skin reaction) and H318 (Causes serious eye damage).^[1]

Recommended Handling and Storage Protocols:

- **Personal Protective Equipment (PPE):** Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
- **Engineering Controls:** Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.

- First Aid:
 - Skin Contact: Immediately wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.
 - Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
- Storage: Store in a tightly sealed container in a cool, dry, and dark place.[5] Room temperature storage is generally acceptable.[5][8]

Analytical Characterization

Verification of the identity and purity of **7-(Bromomethyl)pentadecane** is typically performed using standard analytical techniques. Spectroscopic data, including ^{13}C NMR and Infrared (IR) spectra, are available in public databases and from commercial suppliers, providing essential references for quality control.[1]

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